molecular formula C27H30O7 B580816 5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone CAS No. 1246926-08-8

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone

Cat. No.: B580816
CAS No.: 1246926-08-8
M. Wt: 466.53
InChI Key: OAZONEZZBRWOEP-UHFFFAOYSA-N
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Description

5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: is a natural flavonoid compound found in the herbs of Dodonaea viscosa. It is known for its yellow powder appearance and has a molecular formula of C27H30O7 with a molecular weight of 466.53 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves several steps, including the use of various reagents and catalysts.

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as the herbs of Dodonaea viscosa. The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

  • 5,7,4’-Trihydroxy-3,6-dimethoxy-3-prenylflavone
  • 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone
  • 3’,4’,5,7-tetrahydroxy-3-methoxyflavone

Comparison: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is unique due to its specific prenylation pattern, which may contribute to its distinct biological activities. Compared to other similar flavonoids, it exhibits a broader range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZONEZZBRWOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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